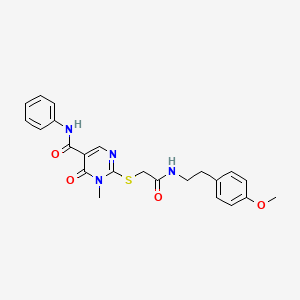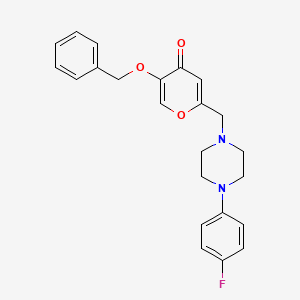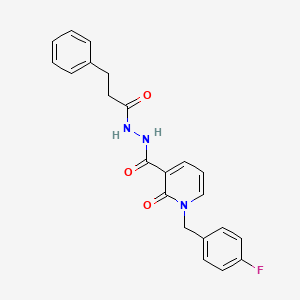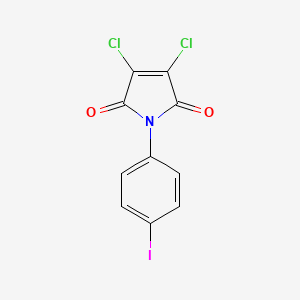
3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine” is a chemical compound that contains an amine group (-NH2), a trifluoroethoxy group (-OCF3), and a methyl group (-CH3). The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electron-withdrawing trifluoroethoxy group and the electron-donating amine and methyl groups. These groups could impact the compound’s polarity and intermolecular interactions .Chemical Reactions Analysis
As an amine, this compound could participate in various chemical reactions, such as acid-base reactions, nucleophilic substitutions, or reactions with carbonyl compounds. The trifluoroethoxy group might also undergo certain reactions, although fluorinated ethers are generally quite stable .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amine group might allow for hydrogen bonding, impacting the compound’s solubility and boiling point. The trifluoroethoxy group could increase the compound’s stability and influence its reactivity .Aplicaciones Científicas De Investigación
Chemosensitive Chlorophyll Derivatives for Optical Detection of Amines
Methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, derived from chlorophyll-a, have been shown to react with amines, forming hemiaminal-type adducts. These adducts exhibit blue-shifted absorption bands, allowing for the selective detection of primary amines and polyamines by spectral changes. This method provides a novel way to quantitatively analyze amines like ethylenediamine through fluorescence emission spectroscopy, even at nanomolar levels, highlighting potential applications in analytical chemistry and environmental monitoring (Tamiaki et al., 2013).
Synthesis and Structural Analysis of Butyrate and 1,3-Dioxane Derivatives
The synthesis and crystallographic characterization of various butyrate and 1,3-dioxane derivatives provide insights into the structural aspects of these compounds. This research contributes to the understanding of chemical bonding and molecular structures, which can be essential for designing new materials and pharmaceuticals (Jebas et al., 2013).
Advances in Polymer Chemistry through SET-LRP
The use of tris(2-aminoethyl)amine in single-electron transfer living radical polymerization (SET-LRP) offers a cost-effective and efficient method for synthesizing polymers. This research demonstrates how modifications in the polymerization process can lead to significant improvements in the production of polymers with potential applications in technology and materials science (Moreno et al., 2017).
N-tert-Butanesulfinyl Imines in Asymmetric Synthesis
N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating their importance in creating chiral compounds. This methodology allows for the efficient synthesis of a wide range of highly enantioenriched amines, which have applications in pharmaceutical synthesis and material science (Ellman et al., 2002).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3NO/c1-5(2)6(11)3-12-4-7(8,9)10/h5-6H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPGEUNXTRRWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COCC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2704965.png)

![3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid](/img/structure/B2704969.png)
![3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2704970.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2704973.png)


![5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2704978.png)
![8-cyclohexyl-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2704979.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide](/img/structure/B2704980.png)

